Product packaging for 1-phenyl-1H-pyrazole-3-carboxamide(Cat. No.:CAS No. 1152979-17-3)

1-phenyl-1H-pyrazole-3-carboxamide

Cat. No.: B2606329
CAS No.: 1152979-17-3
M. Wt: 187.202
InChI Key: NNHQFKJWBLHANC-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Scaffolds in Contemporary Chemical and Pharmaceutical Research

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov This designation stems from its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. researchgate.netresearchgate.net Pyrazole derivatives have demonstrated a broad spectrum of biological effects, including anti-inflammatory, anticancer, antimicrobial, antiviral, and analgesic properties. researchgate.netresearchgate.neteurekaselect.com

The versatility of the pyrazole scaffold lies in its unique structural and electronic properties. The presence of two nitrogen atoms allows for hydrogen bond donor and acceptor capabilities, which are crucial for binding to biological macromolecules like proteins and nucleic acids. nih.gov Furthermore, the pyrazole ring is relatively stable and can be readily functionalized at various positions, enabling chemists to create large libraries of derivatives with fine-tuned properties. nih.govresearchgate.net This synthetic accessibility has been a major driver in the exploration of pyrazole-based compounds. nih.gov

The significance of the pyrazole scaffold is underscored by its presence in numerous commercially successful drugs. researchgate.nettandfonline.com These include celecoxib (B62257) (an anti-inflammatory drug), sildenafil (B151) (used to treat erectile dysfunction), and a number of modern anticancer agents like crizotinib (B193316) and ruxolitinib. researchgate.netnih.govtandfonline.com The proven success of these drugs continues to fuel research into new pyrazole-containing molecules with improved efficacy and novel mechanisms of action.

Historical Development and Evolution of 1-Phenyl-1H-pyrazole-3-carboxamide Research

The history of pyrazole chemistry dates back to the late 19th century. German chemist Ludwig Knorr first synthesized a pyrazole derivative in 1883. globalresearchonline.netwikipedia.org This was followed by the synthesis of the parent pyrazole ring by Hans von Pechmann in 1898. wikipedia.org The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959. wikipedia.orgnih.gov

Research into pyrazole-3-carboxamides gained significant momentum with the discovery of their potential as therapeutic agents. A key area of investigation has been their activity as cannabinoid receptor antagonists. nih.govacs.org For instance, studies on a series of pyrazole derivatives, with N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) as the lead compound, helped to elucidate the structure-activity relationships for potent and selective CB1 receptor antagonism. nih.govacs.org These studies revealed the importance of specific substitutions on the pyrazole ring for this activity, such as a para-substituted phenyl ring at the 5-position and a carboxamido group at the 3-position. nih.govacs.org

More recent research has explored the anticancer potential of 1H-pyrazole-3-carboxamide derivatives. nih.govjst.go.jpcncb.ac.cn Studies have investigated their ability to bind to DNA and inhibit cancer cell proliferation. nih.govjst.go.jpcncb.ac.cn For example, a study on novel 1H-pyrazole-3-carboxamide derivatives demonstrated their DNA-binding capabilities and their potential to act as antitumor agents. nih.govjst.go.jpcncb.ac.cn

The synthesis of this compound and its derivatives has also been a focus of research, with various methods being developed and optimized. These synthetic routes often involve the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines or the use of Vilsmeier-Haack reaction conditions. semanticscholar.orgmdpi.comscielo.br

Scope and Strategic Research Objectives Pertaining to this compound Analogues

The strategic research objectives for analogues of this compound are multifaceted and driven by the need for more effective and selective therapeutic agents. A primary goal is the design and synthesis of novel derivatives with enhanced biological activity and improved pharmacokinetic profiles. researchgate.net

Key research areas include:

Anticancer Drug Discovery: A significant focus is on developing pyrazole-carboxamides as potent and selective anticancer agents. nih.gov Research is directed towards understanding their mechanisms of action, which may include the inhibition of protein kinases or interaction with DNA. nih.govnih.gov The development of compounds with high efficacy against drug-resistant cancer cell lines is a particularly important objective. tandfonline.com

Anti-inflammatory Agents: The historical success of pyrazole-based anti-inflammatory drugs continues to inspire the development of new analogues with improved safety profiles, particularly with respect to gastrointestinal side effects. eurekaselect.comacademicstrive.com

Antimicrobial Agents: There is a growing need for new antimicrobial agents to combat drug-resistant bacteria and fungi. researchgate.netnih.gov Research is focused on synthesizing pyrazole-carboxamide derivatives with potent activity against a broad spectrum of pathogens. researchgate.net

Structure-Activity Relationship (SAR) Studies: A fundamental objective is to systematically explore the structure-activity relationships of this compound analogues. nih.gov By modifying different parts of the molecule and evaluating the resulting changes in biological activity, researchers can develop predictive models to guide the design of more potent and selective compounds. nih.gov

Table of Research Findings for this compound and its Analogues

Compound/Analogue ClassResearch FocusKey Findings
N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) and related derivativesCannabinoid Receptor (CB1) AntagonismStructural requirements for potent and selective CB1 antagonism were identified, including a para-substituted phenyl ring at the 5-position and a carboxamido group at the 3-position. nih.govacs.org
Novel 1H-pyrazole-3-carboxamide derivativesAnticancer ActivityCertain derivatives exhibited significant antiproliferative effects on cancer cells and were found to interact with DNA, suggesting a potential mechanism for their antitumor activity. nih.govjst.go.jpcncb.ac.cn
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivativesAntioxidant and Anti-inflammatory ActivitySome synthesized derivatives showed potent antioxidant and significant anti-inflammatory activity when compared to standard drugs. semanticscholar.org
2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazolesAntimicrobial ActivityA number of derivatives demonstrated good antifungal activity and some showed notable antibacterial activity against various strains. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9N3O B2606329 1-phenyl-1H-pyrazole-3-carboxamide CAS No. 1152979-17-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-10(14)9-6-7-13(12-9)8-4-2-1-3-5-8/h1-7H,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHQFKJWBLHANC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CC(=N2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Phenyl 1h Pyrazole 3 Carboxamide and Its Derivatives

Conventional Synthetic Routes to the 1-Phenyl-1H-pyrazole-3-carboxamide Core

The traditional and most fundamental approach to synthesizing the this compound core involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a phenylhydrazine (B124118) derivative. nih.govresearchgate.net This is often followed by the conversion of a carboxylate group to the desired carboxamide.

A common pathway begins with the reaction between substituted acetophenones and diethyl oxalate (B1200264) in the presence of a base like potassium t-butoxide to form ethyl 2,4-dioxo-4-arylbutanoates. nih.gov These 1,3-diketoester compounds are then reacted with phenylhydrazine in a solvent such as ethanol (B145695) to yield ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates. nih.gov The subsequent hydrolysis of the ester group to a carboxylic acid, followed by amidation, furnishes the final this compound. vulcanchem.com

Another established method is the Vilsmeier-Haack reaction. In this approach, hydrazones, formed from the condensation of substituted acetophenones with hydrazides, are cyclized using a Vilsmeier-Haack reagent (typically a mixture of phosphorus oxychloride and dimethylformamide) to produce 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehydes. semanticscholar.org While this yields a 4-carbaldehyde derivative, it represents a conventional route to a functionalized pyrazole (B372694) core that can be further modified.

The reaction of chalcones (α,β-unsaturated ketones) with semicarbazide (B1199961) hydrochloride is another versatile method. researchgate.netmdpi.com Depending on the reaction conditions, this can lead to either 4,5-dihydropyrazole-1-carboxamides or, after oxidation, the fully aromatic pyrazole-1-carboxamides. mdpi.com For instance, stirring chalcones with semicarbazide hydrochloride in a buffered solution can directly yield pyrazole-1-carboxamides. mdpi.com

Advanced Synthetic Approaches for this compound Derivatives

In recent years, significant advancements have been made to overcome the limitations of conventional methods, focusing on improving efficiency, yield, and molecular diversity. These advanced approaches include one-pot reactions, catalytic protocols, and the use of enabling technologies like microwave irradiation.

One-Pot Cyclization Reactions and Their Mechanistic Insights

Mechanistically, many of these one-pot reactions proceed through the in-situ formation of a 1,3-dielectrophile, which then undergoes cyclocondensation. For example, the reaction of ketones with acid chlorides can generate 1,3-diketones in situ, which are then readily converted to pyrazoles upon the addition of hydrazine. organic-chemistry.org Similarly, multicomponent reactions involving aryl halides, α-bromocinnamaldehyde, and tosylhydrazine have been developed, proceeding through a Masuda borylation Suzuki cross-coupling followed by cyclization. beilstein-journals.orgnih.gov

Catalytic Synthesis Protocols (e.g., Transition Metal Catalysis, Heterogeneous Catalysis)

Catalysis plays a pivotal role in modern organic synthesis, and the preparation of pyrazole carboxamides is no exception. researchgate.netnih.gov Transition metal catalysts, particularly palladium, have been employed for cross-coupling reactions to functionalize the pyrazole core. mdpi.com For instance, Suzuki-Miyaura cross-coupling reactions can be used to introduce aryl groups onto a pre-formed pyrazole ring. mdpi.com

Nano-ZnO has been reported as an efficient and environmentally friendly heterogeneous catalyst for the synthesis of 1,3,5-substituted pyrazoles through the condensation of phenylhydrazine with ethyl acetoacetate. nih.gov This protocol offers advantages such as high yields, short reaction times, and simple work-up procedures. nih.gov Iron(III) chloride supported on polyvinylpyrrolidone (B124986) (FeCl3/PVP) in a green solvent system of water/PEG-400 has also been utilized as a homogeneous catalytic system. mdpi.com

Microwave-Assisted Organic Synthesis of Pyrazole Carboxamides

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of pyrazole derivatives. rsc.orgacs.org This technique significantly reduces reaction times compared to conventional heating methods. acs.org For example, the synthesis of dihydro-pyrazole hybrids and pyrazole-carboxamides has been achieved under microwave irradiation, with reaction times as short as 20 minutes. mdpi.com The synthesis of various pyrazole derivatives has been reported with yields ranging from 81-89% under microwave conditions. dergipark.org.tr This method is considered a sustainable and green chemistry approach. dergipark.org.tr

High-Pressure and Solvent-Free Reaction Conditions

Solvent-free and high-pressure conditions represent another facet of green chemistry applied to pyrazole synthesis. Solvent-free reactions, often conducted by grinding the reactants together, minimize waste and can lead to higher yields. researchgate.net The 1,3-dipolar cycloaddition of diazo compounds to alkynes can be performed under solvent-free conditions by simple heating to afford pyrazoles in high yields without the need for purification. rsc.org

While less common for carboxamide synthesis specifically, high-pressure conditions can influence reaction rates and selectivities in cycloaddition reactions, which are fundamental to forming the pyrazole ring.

Functionalization and Derivatization Strategies for Enhancing Molecular Diversity of this compound Analogues

The biological activity of this compound analogues can be fine-tuned by introducing a wide range of functional groups at various positions of the pyrazole ring and the carboxamide moiety.

A primary strategy involves the use of substituted starting materials. For instance, employing different substituted phenylhydrazines or a variety of 1,3-dicarbonyl compounds allows for the introduction of diversity at the N-1, C-4, and C-5 positions of the pyrazole ring. mdpi.com

Post-synthesis functionalization is also a powerful tool. Cross-coupling reactions, such as the Suzuki-Miyaura reaction, are widely used to introduce aryl or heteroaryl substituents. mdpi.comrsc.org The amidation of a pyrazole-3-carboxylic acid with a diverse array of primary and secondary amines is a key step for generating extensive libraries of carboxamide derivatives. thieme-connect.de

Furthermore, the pyrazole ring itself can be functionalized. For example, lithiation followed by reaction with an electrophile can be used to introduce substituents at specific positions. rsc.org The synthesis of pyrazole-tethered thioamides and amides has been achieved through a one-pot, three-component reaction of pyrazole carbaldehydes, secondary amines, and elemental sulfur under metal- and catalyst-free conditions. beilstein-journals.org This highlights the versatility of the pyrazole scaffold for creating diverse molecular architectures.

The combination of these strategies, from the careful selection of starting materials to the application of advanced synthetic methods and post-synthetic modifications, allows for the creation of a vast chemical space of this compound analogues for various applications.

Interactive Data Table:

Methodology Key Reactants Conditions Products Key Advantages Reference(s)
Conventional Cyclocondensation Substituted acetophenones, Diethyl oxalate, PhenylhydrazineBase (e.g., Potassium t-butoxide), EthanolEthyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylatesWell-established, versatile nih.gov
Vilsmeier-Haack Reaction HydrazonesVilsmeier-Haack reagent (POCl₃/DMF)1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehydesAccess to 4-formylated pyrazoles semanticscholar.org
One-Pot Cyclization Ketones, Diethyl oxalate, HydrazinesLithium tert-butoxide4-Substituted 1,5-diaryl-1H-pyrazole-3-carboxylatesHigh efficiency, reduced waste researchgate.netresearchgate.net
Catalytic Synthesis (Heterogeneous) Phenylhydrazine, Ethyl acetoacetateNano-ZnO catalyst1,3,5-Substituted pyrazolesGreen, high yield, easy work-up nih.gov
Microwave-Assisted Synthesis Dibenzalacetones, PhenylhydrazinesMicrowave irradiation (100 W, 75 °C)Dihydro-pyrazolesRapid reaction times, high yields mdpi.com
Solvent-Free Synthesis Diazo compounds, AlkynesHeatingPyrazolesGreen, high yield, no purification rsc.org
Functionalization (Cross-Coupling) Bromo-substituted pyrazole amides, Arylboronic acidsPd(0) catalyst, baseArylated pyrazole amidesHigh molecular diversity mdpi.com

Computational and Theoretical Investigations of 1 Phenyl 1h Pyrazole 3 Carboxamide

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of the 1-phenyl-1H-pyrazole-3-carboxamide scaffold at the electronic level. These studies provide insights into molecular geometry, stability, and reactivity.

Researchers have utilized DFT to investigate related pyrazole (B372694) derivatives, such as 3-(2-furyl)-1H-pyrazole-5-carboxylic acid. nih.gov For this molecule, calculations at the B3LYP/6-31G(d) level of theory were used to optimize the molecular geometry, revealing a planar conformation stabilized by intramolecular hydrogen bonds and conjugated π-systems. nih.gov Such planar geometry is a significant finding, as the spatial arrangement of atoms is crucial for molecular interactions. nih.gov

Further DFT analyses on pyrazole derivatives have elucidated their electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity. For instance, a study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid showed a significant energy gap, suggesting high electronic stability and low reactivity. nih.gov These calculations also help in interpreting spectroscopic data, such as FT-IR and NMR spectra, by predicting vibrational frequencies and chemical shifts. nih.govnih.gov For example, the calculated FT-IR spectrum for a pyrazole derivative showed a broad band in the 3400–3200 cm⁻¹ region, attributed to the O-H stretching vibration, which is broadened by hydrogen bonding. nih.gov

Semi-empirical methods, like AM1, have also been applied to study the reaction mechanisms of pyrazole-3-carboxylic acid chlorides with various nucleophiles to form carboxamides, providing a theoretical basis for their synthesis. kastamonu.edu.tr These theoretical calculations are invaluable for confirming experimental findings and providing a deeper understanding of the molecule's chemical behavior. kastamonu.edu.trresearchgate.netresearchgate.net

Molecular Docking and Dynamic Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are pivotal computational techniques used to predict and analyze how a ligand, such as a this compound derivative, interacts with a biological target, typically a protein or DNA.

Molecular Docking studies predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is crucial for understanding the molecular basis of a compound's biological activity. For instance, novel 1H-pyrazole-3-carboxamide derivatives have been docked into the minor groove of DNA. jst.go.jpnih.gov These studies revealed that the chain-like shape of the molecules, formed by amide bonds on the pyrazole ring, allows them to stretch along the DNA minor groove, leading to a stable binding interaction. jst.go.jp One particular derivative, 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide, was predicted to have a high DNA-binding affinity, a finding later supported by experimental data. jst.go.jpnih.gov

In another application, pyrazole-carboxamides bearing a sulfonamide moiety were docked into the active sites of human carbonic anhydrase (hCA) I and II isoenzymes. nih.govnih.gov The docking studies helped to elucidate the binding mechanisms, showing interactions with key amino acid residues and the zinc ion within the active site, which were often more favorable than those of the standard inhibitor acetazolamide. nih.govnih.gov Similarly, the 1-phenyl-1H-pyrazole moiety has been identified in compounds docked against DNA gyrase B, where it occupies a specific pocket and forms hydrophobic interactions with residues like Val43, Ala47, and Val71. acs.org

Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, assessing the stability of the interactions predicted by docking. For pyrazole-carboxamide derivatives targeting carbonic anhydrase, 50-nanosecond MD simulations were performed. nih.govnih.gov The results showed that the most potent compounds exhibited good stability within the binding sites of hCA I and hCA II, with only minor conformational changes and fluctuations, thus confirming the reliability of the docking poses. nih.govnih.govresearchgate.net

The table below summarizes findings from selected docking studies involving pyrazole carboxamide derivatives.

Derivative ClassBiological TargetKey Interactions/Findings
1H-pyrazole-3-carboxamidesDNA Minor GrooveMolecule stretches along the groove; binding energy predicted. jst.go.jpnih.gov
Pyrazole-carboxamide sulfonamidesCarbonic Anhydrase (hCA I & II)Interaction with active site zinc and amino acid residues; confirmed by MD simulations. nih.govnih.gov
1-phenyl-1H-pyrazole derivativesDNA Gyrase BPhenyl-pyrazole moiety forms hydrophobic interactions in a specific pocket. acs.org

Pharmacophore Modeling and Virtual Screening Applications in Pyrazole Carboxamide Discovery

Pharmacophore modeling and virtual screening are powerful computational strategies for identifying novel bioactive compounds from large chemical databases. nih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.

This approach has been successfully applied in the discovery of new pyrazole-based inhibitors. In one study, pharmacophore models were built based on the known Janus kinase (JAK) inhibitor, tofacitinib, complexed with JAK2 and JAK3 enzymes. acs.org These models highlighted crucial interaction features, such as hydrogen bond donors and acceptors corresponding to hinge region residues like E930 and L932 in JAK2. acs.org The validated pharmacophore model was then used as a 3D query to screen an in-house library of pyrazolone (B3327878) derivatives. acs.org This process, combined with molecular docking, successfully identified several potent dual JAK2/3 inhibitors. acs.org

Similarly, a pharmacophore model was constructed from the crystal structure of the DNA gyrase B subunit in complex with an inhibitor. acs.org The model consisted of key features including a hydrogen bond acceptor corresponding to Arg136 and a hydrogen bond donor corresponding to Asp73. acs.org This 3D pharmacophore was used to filter a database of approximately 300,000 compounds, narrowing the field to 1,800 potential hits. acs.org Subsequent docking and experimental testing identified a novel DNA gyrase B inhibitor with a benzoxazine (B1645224) acetamide (B32628) scaffold. acs.org

The general workflow for this discovery process is outlined below:

Model Generation: A pharmacophore model is created either based on a set of known active ligands (ligand-based) or from the structure of the ligand-receptor complex (structure-based). nih.govnih.gov

Model Validation: The model's ability to distinguish active from inactive compounds is tested, often using a receiver operating characteristic (ROC) curve analysis. acs.org

Virtual Screening: The validated pharmacophore is used as a filter to search large compound libraries (e.g., ZINC database) for molecules that match the required 3D chemical features. acs.orgnih.gov

Hit Filtering and Optimization: The initial hits from the screening are further refined using methods like molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and ultimately, experimental validation. acs.orgnih.gov

This strategy significantly accelerates the drug discovery process by reducing the number of compounds that need to be synthesized and tested in the lab. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Libraries

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties, or "descriptors," that influence activity, QSAR models can predict the potency of new, unsynthesized compounds and guide the design of more effective molecules.

QSAR studies have been conducted on various libraries of pyrazole carboxamide derivatives. For example, a 3D-QSAR study was performed on a series of novel pyrazole carboxamide derivatives containing a benzimidazole (B57391) moiety to understand their antifungal activity against Botrytis cinerea. rsc.org Using the comparative molecular field analysis (CoMFA) technique, a statistically significant model was developed with good predictive ability (q² = 0.578, r² = 0.850). rsc.org The contour maps generated from this model provided insights into how steric and electrostatic fields around the molecules impact their antifungal potency, suggesting specific sites for structural modification to enhance activity. rsc.org

In another study, 2D-QSAR models were developed for 1H-pyrazole-1-carbothioamide derivatives as inhibitors of the epidermal growth factor receptor (EGFR) kinase. nih.gov The resulting model showed that the inhibitory activity was significantly influenced by adjacency and distance matrix descriptors, which relate to the topology and connectivity of the atoms in the molecule. nih.gov This model was then used to design 11 new compounds with potentially high inhibitory potency. nih.gov

Key aspects of a typical QSAR analysis include:

Data Set: A collection of compounds with a common structural scaffold and measured biological activities.

Descriptor Calculation: Generation of numerical values (descriptors) that represent various aspects of the molecules' structure, such as steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic (e.g., logP) properties. crpsonline.com

Model Building: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to create an equation that correlates the descriptors with biological activity. nih.gov

Model Validation: Rigorous statistical validation, including internal (e.g., leave-one-out cross-validation, q²) and external validation (predicting the activity of a separate test set), to ensure the model is robust and predictive. crpsonline.comresearchgate.net

The table below summarizes parameters from a QSAR study on heteroaryl-phenyl-substituted pyrazole derivatives as selective COX-2 inhibitors. crpsonline.com

Statistical ParameterValueDescription
r0.859Correlation coefficient, indicating a good fit between predicted and observed activity.
q² (cross-validated r²)0.534A measure of the model's internal predictive ability.
Contributing Parameters-Connolly Accessible Area (CAA), Principal Moment of Inertia at z-axis (PMZ), and Partition Coefficient (PC) were found to be significant.

These QSAR studies provide critical insights into the structure-activity landscape of this compound libraries, enabling a more rational approach to the design of new therapeutic agents. rsc.orgcrpsonline.comresearchgate.net

Structure Activity Relationship Sar of 1 Phenyl 1h Pyrazole 3 Carboxamide Derivatives

Influence of Substituent Variation on Molecular Activity Profiles

The type and position of substituents on the 1-phenyl-1H-pyrazole-3-carboxamide scaffold are paramount in determining the specific biological activity and potency of the derivatives. Research has shown that even minor chemical alterations can drastically change a compound's interaction with its biological target.

For instance, in the development of cannabinoid receptor 1 (CB1) antagonists, specific substitution patterns are required for high-affinity binding. Studies identified that a 2,4-dichlorophenyl group at the N-1 position of the pyrazole (B372694) ring is a key requirement for potent and selective CB1 antagonistic activity. nih.govacs.org Furthermore, the presence of a para-substituted phenyl ring at the C5-position of the pyrazole is crucial. The potency of these antagonists can be modulated by the nature of the substituent on this C5-phenyl ring; a p-iodophenyl group was found to yield one of the most potent compounds in one series. nih.govacs.org

In the context of antioxidant activity, electron-donating groups (such as -OCH3 and -CH3) on the phenyl rings have been found to be more beneficial than unsubstituted or mono-chloro-substituted rings, which may be attributed to mesomeric effects. researchgate.net For derivatives designed as 15-Lipoxygenase (15-LOX) inhibitors, compounds featuring a 3-(2-naphthyl)-1-phenyl-1H-pyrazole backbone have demonstrated good binding potential. researchgate.netnih.gov

The development of anti-HIV agents from this scaffold also highlights the importance of substituent variation. In one study, optimization of a phenylpyrazole lead compound led to a derivative with a 3',4'-dichloro-(1,1'-biphenyl)-3-yl group that was six-fold more potent. nih.gov This demonstrates that extending the substituent with additional aromatic rings can significantly enhance biological activity.

Scaffold PositionSubstituentResulting Biological ActivityReference
N1-Phenyl 2,4-DichlorophenylPotent and selective CB1 receptor antagonism nih.gov, acs.org
C5-Phenyl p-IodophenylIncreased potency for CB1 receptor antagonism nih.gov, acs.org
C5-Phenyl p-ChlorophenylKey for CB1 receptor antagonism nih.gov, acs.org
Phenyl Rings Electron-donating groups (-OCH3, -CH3)Enhanced antioxidant activity researchgate.net
C3-Position 3',4'-dichloro-(1,1'-biphenyl)-3-ylPotent anti-HIV activity nih.gov

Positional Isomerism and Regioselectivity Effects on Pyrazole Carboxamide Bioactivity

The arrangement of substituents around the central pyrazole ring, known as positional isomerism, has a profound effect on the biological activity of pyrazole carboxamides. The specific placement of the phenyl and carboxamide groups dictates the molecule's three-dimensional shape and its ability to interact with specific biological targets.

For potent and selective CB1 receptor antagonism, the carboxamide group must be located at the 3-position of the pyrazole ring. nih.govacs.org This specific arrangement, combined with a substituted phenyl group at the 5-position, is a strict structural requirement for this class of antagonists. nih.govacs.org

Conversely, shifting the carboxamide group to the 5-position of the pyrazole ring leads to compounds with different biological profiles. For example, a series of novel pyrazole-5-carboxamide derivatives were synthesized and evaluated for their anticancer activity. nih.gov Certain compounds from this series, such as those with specific substitutions on the carboxamide nitrogen, exhibited strong inhibitory activity against the MGC-803 gastric cancer cell line. nih.gov One of the most potent compounds in this series was also found to be a telomerase inhibitor. nih.gov This indicates that the pyrazole-5-carboxamide scaffold is better suited for developing anticancer agents that may function through mechanisms like telomerase inhibition.

Further variations, such as pyrazole-4-carboxamides, have also been explored. A series of N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamides were synthesized and tested for antifungal activity against various phytopathogenic fungi. mdpi.com This highlights that the 4-carboxamide isomers possess a distinct activity profile, in this case, as potential agrochemical fungicides.

The synthesis of these compounds must be highly regioselective to ensure the desired isomer is produced, as different isomers often possess drastically different, or even nonexistent, activity for a given target. The cyclocondensation reaction between 1,3-dicarbonyl compounds and substituted hydrazines is a common method for pyrazole synthesis, where the reaction conditions and the nature of the substituents can influence which regioisomer is formed. nih.gov

IsomerBiological ActivityTarget/Cell LineReference
1,5-disubstituted-1H-pyrazole-3-carboxamide CB1 Receptor AntagonismCannabinoid Receptor 1 nih.gov, acs.org
Pyrazole-5-carboxamide derivatives AnticancerMGC-803, SGC-7901, Bcap-37 cell lines nih.gov
Pyrazole-5-carboxamide (Compound 8e) Telomerase InhibitionTelomerase nih.gov
1-substituted-1H-pyrazole-4-carboxamide AntifungalGibberella zeae, Fusarium oxysporum, Cytospora mandshurica mdpi.com

Rational Design Principles for Optimizing this compound Biological Performance

The rational design of this compound derivatives involves a strategic and often computer-aided approach to optimize their interaction with a specific biological target, thereby enhancing their performance.

A key principle is the use of molecular modeling and computational studies to predict how a molecule will bind to its target. For instance, in the design of anticancer pyrazole derivatives, a DNA minor groove binding model was developed to predict the binding energy of the compounds. nih.gov This computational prediction was then verified experimentally, where the compound with the highest predicted DNA-binding affinity also showed the strongest effect on DNA conformation and cleavage activity. nih.gov Similarly, molecular docking and molecular dynamics simulations have been employed to study the binding of pyrazole-carboxamides to human carbonic anhydrase isoenzymes, guiding the synthesis of potent inhibitors. nih.gov

Another core principle is target-specific optimization. The design process often begins with a known biological target, such as an enzyme or receptor. For example, to develop new antioxidants, researchers have designed pyrazole derivatives to act as 15-lipoxygenase (15-LOX) inhibitors. nih.gov Molecular docking of the synthesized compounds into the active site of human 15-LOX helps to explain their potent activity and provides a basis for further structural refinement. nih.gov

The optimization process involves iterative cycles of design, synthesis, and biological testing. Initial "hit" or "lead" compounds are identified, and their structures are systematically modified to improve potency and selectivity. This was demonstrated in the development of anti-HIV agents, where parallel structural optimization of the benzyl (B1604629) group and the pyrazole ring led to a significantly more potent derivative. nih.gov This iterative process allows for the fine-tuning of the molecule's properties to achieve the desired biological performance.

Design PrincipleApplication/TargetExample Compound/SeriesReference
Molecular Modeling & Docking DNA Minor Groove Binding (Anticancer)5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide (pym-5) nih.gov
Molecular Docking & Dynamics Carbonic Anhydrase InhibitionPyrazole-carboxamides bearing a sulfonamide moiety nih.gov
Target-Specific Design 15-Lipoxygenase (15-LOX) Inhibition (Antioxidant)3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives nih.gov
Structural Optimization Anti-HIV Agent DevelopmentPhenylpyrazole derivative with a 3',4'-dichloro-(1,1'-biphenyl)-3-yl group nih.gov

Mechanistic Investigations of 1 Phenyl 1h Pyrazole 3 Carboxamide Bioactivity in Model Systems

Enzyme Inhibition Mechanisms by 1-Phenyl-1H-pyrazole-3-carboxamide Analogs

Succinate (B1194679) Dehydrogenase (SDH) Inhibition in Fungal Pathogens

Analogs of this compound have been identified as potent Succinate Dehydrogenase (SDH) inhibitors, a key target for the development of modern fungicides. SDH, also known as complex II, is a critical enzyme in both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. Inhibition of this enzyme disrupts fungal respiration and energy production, leading to fungicidal effects.

Research into novel N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamide derivatives has shown significant inhibitory activity against porcine SDH. One of the most potent compounds, 7s , demonstrated an IC₅₀ value of 0.014 μM, which was 205 times more effective than the commercial fungicide fluxapyroxad. Computational docking studies suggest that this high efficacy is partly due to the fluorine atom on the pyrazole (B372694) ring, which forms an extra dipolar interaction with the C_S42 residue and enhances van der Waals interactions between the compound and the SDH enzyme.

Similarly, a series of N-(substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives were synthesized and tested against several phytopathogenic fungi. Molecular docking simulations indicated that these compounds fit completely within the binding pocket of the SDH model. The core of the molecule forms hydrogen bonds, and the phenyl ring engages in a π–π interaction with the Arg59 residue, suggesting these novel pyrazole-4-carboxamide derivatives likely target SDH.

Further studies on pyrazole-furan/thiophene (B33073) carboxamide hybrids also point to SDH as the primary target. Compounds 5j , 5k , and 5l from this series showed outstanding inhibitory activity against Botrytis cinerea and also demonstrated potent inhibition of the SDH enzyme, with IC₅₀ values superior to that of fluxapyroxad.

Table 1: SDH Inhibition by Pyrazole Carboxamide Analogs

Compound Target Organism/Enzyme IC₅₀ / EC₅₀ (μg/mL) Reference
7a Gibberella zea 1.8 researchgate.net
7c Fusarium oxysporum 1.5 researchgate.net
7c Cytospora mandshurica 3.6 researchgate.net
7f Phytophthora infestans 6.8 researchgate.net
4c SDH Enzyme 12.5 researchgate.net
5f SDH Enzyme 135.3 researchgate.net
7f SDH Enzyme 6.9 researchgate.net
Penthiopyrad SDH Enzyme 223.9 researchgate.net
5j Botrytis cinerea 0.540 mdpi.com
5k Botrytis cinerea 0.676 mdpi.com
5l Botrytis cinerea 0.392 mdpi.com
Fluxapyroxad Botrytis cinerea 0.791 mdpi.com
5j SDH Enzyme 0.738 mdpi.com
5k SDH Enzyme 0.873 mdpi.com
5l SDH Enzyme 0.506 mdpi.com
Fluxapyroxad SDH Enzyme 1.031 mdpi.com

| 7s | Porcine SDH | 0.014 μM | |

Kinase Inhibition (e.g., FLT3, CDK, Aurora-A, MEK)

The pyrazole carboxamide scaffold is a key feature in a number of potent kinase inhibitors targeting enzymes crucial for cell cycle regulation and signaling pathways in cancer.

A series of 1H-pyrazole-3-carboxamide derivatives have been developed as dual inhibitors of Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs). nih.gov The lead compound, FN-1501 , demonstrated potent inhibition of FLT3, CDK2, CDK4, and CDK6 with IC₅₀ values in the nanomolar range. nih.gov Mechanistically, this inhibition leads to the suppression of retinoblastoma (Rb) phosphorylation, a key step in cell cycle progression, and also interferes with downstream signaling pathways of FLT3, including ERK, AKT, and STAT5, ultimately inducing apoptosis in cancer cells. nih.gov Structure-activity relationship studies highlighted that attaching a pyrimidine-fused heterocycle at the 4-position of the pyrazole ring is critical for this dual inhibitory activity. nih.gov

Other research has focused on developing dual inhibitors for FLT3 and Aurora kinases, another family of enzymes involved in cell division. nih.gov The imidazo[4,5-b]pyridine-based compound CCT245718 was identified as a potent dual FLT3/Aurora A inhibitor. nih.gov This compound effectively inhibits both wild-type FLT3 and clinically relevant resistant mutants like FLT3-ITD and FLT3(D835Y). nih.govacs.org Inhibition of FLT3 by CCT245718 leads to reduced phosphorylation of STAT5, downregulation of the anti-apoptotic protein survivin, and induction of cell death. nih.gov The dual-targeting approach is considered a promising strategy to overcome acquired resistance to single-target FLT3 inhibitors in acute myeloid leukemia (AML). nih.gov

Table 2: Kinase Inhibition by Pyrazole Carboxamide Analogs

Compound Target Kinase IC₅₀ (nM) Reference
FN-1501 (Compound 50) FLT3 In nanomolar range nih.gov
FN-1501 (Compound 50) CDK2 In nanomolar range nih.gov
FN-1501 (Compound 50) CDK4 In nanomolar range nih.gov
FN-1501 (Compound 50) CDK6 In nanomolar range nih.gov

| CCT245718 | Aurora A (cellular assay) | 36 | nih.gov |

Xanthine (B1682287) Oxidase Inhibition Pathways

Derivatives based on the 1-phenyl-pyrazole scaffold have been investigated as inhibitors of xanthine oxidoreductase (XOR), also known as xanthine oxidase (XO). This enzyme plays a crucial role in purine (B94841) metabolism by catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.gov Overactivity of XOR can lead to hyperuricemia and gout. nih.gov

A library of 1-phenyl-pyrazole-4-carboxylic acid derivatives was synthesized and evaluated for XOR inhibition. Several of these compounds displayed inhibitory potency at the nanomolar level. Specifically, compounds 16c , 16d , and 16f were identified as highly potent XOR inhibitors, with IC₅₀ values of 5.7, 5.7, and 4.2 nM, respectively, which are comparable to the clinically used drug febuxostat (B1672324) (IC₅₀ of 5.4 nM). nih.gov

Kinetic studies revealed that compound 16c acts as a mixed-type inhibitor. nih.gov Molecular docking simulations were performed to understand the binding mode, suggesting that the carboxylic acid group is a key pharmacophoric feature, likely forming strong hydrogen bonds with key amino acid residues R880 and T1010 in the enzyme's active site. nih.govmdpi.com This interaction at the molybdenum center of the enzyme is crucial for the inhibitory action. The hypouricemic effects of compounds 16c and 16f were further confirmed in a mouse model of hyperuricemia. nih.gov

Table 3: Xanthine Oxidase Inhibition by 1-Phenyl-pyrazole-4-carboxylic Acid Analogs

Compound IC₅₀ (nM) Inhibition Type Reference
16c 5.7 Mixed-type nih.gov
16d 5.7 Not Specified nih.gov
16f 4.2 Not Specified nih.gov

| Febuxostat (Reference) | 5.4 | Not Specified | nih.gov |

Lipoxygenase (LOX) Inhibition Mechanisms

The pyrazole scaffold is also integral to the design of lipoxygenase (LOX) inhibitors. LOXs are enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the production of lipid mediators involved in inflammatory processes. In particular, 15-lipoxygenase (15-LOX) is a target for anti-inflammatory drug discovery.

A study on novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives, which were further modified into pyrazoline and isoxazoline (B3343090) hybrids, demonstrated potent inhibition of 15-LOX. nih.govresearchgate.net Several of these compounds, including 3a, 4e, 5b, 5c, 6a, 6c, and 6e , exhibited excellent radical scavenging activity in addition to their 15-LOX inhibition, often comparable to the standard quercetin. nih.gov The antioxidant activity of the pyrazole core is attributed to the NH proton and its ability to scavenge free radicals, which complements the direct enzyme inhibition. nih.gov

Molecular docking of compound 6a into the active site of human 15-LOX supported its potent activity, showing a proper binding orientation within the enzyme's catalytic pocket. nih.gov An earlier study also identified 1-phenyl-3-pyrazolidone (phenidone), a related pyrazole derivative, as an effective inhibitor of both cyclo-oxygenase and lipoxygenase pathways in platelets and lungs, highlighting the broader potential of this chemical class to modulate arachidonic acid metabolism.

Table 4: 15-Lipoxygenase Inhibition by Pyrazole Analogs

Compound % Inhibition of 15-LOX @ 100 µg/mL Reference
3a 89.43 ± 0.04 nih.gov
4e 87.21 ± 0.05 nih.gov
5b 90.14 ± 0.02 nih.gov
5c 88.32 ± 0.01 nih.gov
6a 92.15 ± 0.03 nih.gov
6c 88.13 ± 0.02 nih.gov
6e 91.54 ± 0.01 nih.gov

| Quercetin (Standard) | 93.43 ± 0.02 | nih.gov |

Factor XIa Inhibition Studies

Factor XIa (FXIa) is a plasma serine protease that plays a key role in amplifying the coagulation cascade. nih.govmdpi.com Its inhibition is a promising strategy for developing anticoagulants with a reduced risk of bleeding compared to traditional therapies. nih.govdntb.gov.ua

Fragment-based drug design has identified 5-phenyl-1H-pyrazole-3-carboxamide derivatives as a privileged scaffold for potent FXIa inhibitors. dntb.gov.ua By systematically investigating the structure-activity relationships (SAR) of a series of these derivatives with various substitutions, a lead compound, 7za , was identified. dntb.gov.ua This compound exhibited a good in vitro inhibitory potency against FXIa with a Kᵢ of 90.37 nM and demonstrated excellent anticoagulant activity in rabbit plasma, with a 1.5x activated partial thromboplastin (B12709170) time (aPTT) value of 43.33 μM. dntb.gov.ua

Binding mode analysis of 7za with FXIa revealed that its 2-methylcyclopropanecarboxamide (B1330506) group forms two direct hydrogen bonds with the backbone of Tyr58B and Thr35 residues in the enzyme's active site. dntb.gov.ua This efficient binding interaction is believed to be responsible for its potent inhibitory activity. dntb.gov.ua

Table 5: Factor XIa Inhibition by a 5-Phenyl-1H-pyrazole-3-carboxamide Analog

Compound FXIa Kᵢ (nM) 1.5x aPTT in rabbit plasma (μM) Reference

| 7za | 90.37 | 43.33 | dntb.gov.ua |

Interactions with Other Enzyme Targets (e.g., α-glucosidase, Carbonic Anhydrase, Monoamine Oxidase, TRPC3 Channel)

The versatility of the this compound scaffold extends to a variety of other important enzyme and protein targets.

α-Glucosidase: Pyrazole-based compounds have emerged as a promising class of α-glucosidase inhibitors for the management of type 2 diabetes. researchgate.netnih.govfrontiersin.org This enzyme, located in the intestine, breaks down complex carbohydrates into glucose. researchgate.net Inhibition of α-glucosidase delays carbohydrate digestion and lowers postprandial blood glucose levels. Numerous studies have reported on pyrazole derivatives, such as pyrazole-phthalazine hybrids and acyl pyrazole sulfonamides, that exhibit potent α-glucosidase inhibition, with IC₅₀ values often significantly lower than the standard drug, acarbose (B1664774). researchgate.net For instance, the sulfonamide-based acyl pyrazole 5a showed an IC₅₀ value of 1.13 µM, making it approximately 35 times more potent than acarbose (IC₅₀ = 35.1 µM). researchgate.net Kinetic studies have revealed both competitive and mixed-type inhibition mechanisms for different analogs. researchgate.net

Carbonic Anhydrase (CA): Novel pyrazole carboxamide derivatives have been investigated as inhibitors of human carbonic anhydrase isoenzymes I and II (hCA I and hCA II), which are targets for antiglaucoma drugs. nih.govtandfonline.com These zinc-containing metalloenzymes catalyze the hydration of CO₂. tandfonline.com Several synthesized pyrazole carboxamide compounds showed strong inhibitory effects on both isoforms, with Kᵢ values in the nanomolar range for the most effective derivatives. bohrium.com For example, a series of pyrazole carboxamide derivatives (SA1-12) were identified as potent inhibitors with Kᵢ values ranging from 10.69 to 70.87 nM for hCA I and 20.01 to 56.63 nM for hCA II. bohrium.com

Monoamine Oxidase (MAO): Pyrazole and its derivatives, particularly pyrazolines, are recognized as effective inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that metabolize neurotransmitters and are targets for treating depression and neurodegenerative diseases. nih.gov Studies on 1-thiocarbamoyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole derivatives showed that some compounds were potent and selective inhibitors of MAO-A, with activity comparable to the reference drug clorgyline. nih.gov Other research has focused on developing selective MAO-B inhibitors. For instance, halogenated pyrazolines have demonstrated potent and selective MAO-B inhibition, with compound EH7 showing an IC₅₀ of 0.063 µM and a high selectivity index of 133 for MAO-B over MAO-A. researchgate.net Kinetic studies identified EH7 as a reversible and competitive inhibitor. researchgate.net

TRPC3 Channel: The pyrazole compound Pyr3 (ethyl-1-(4-(2,3,3-trichloroacrylamide)phenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate) has been identified as a selective and direct inhibitor of the canonical transient receptor potential channel 3 (TRPC3). nih.gov TRPC3 is a cation channel involved in diverse cellular processes initiated by receptor-coupled phospholipase C activation. nih.gov Pyr3 potently inhibits TRPC3-mediated Ca²⁺ influx with an IC₅₀ of 0.7 μM. Electrophysiological and photoaffinity labeling experiments have confirmed a direct action of Pyr3 on the TRPC3 protein. nih.gov Structure-function studies indicate that the trichloroacrylic amide group is crucial for its selectivity for TRPC3 over other TRPC family members. nih.gov

Table 6: Inhibition of Various Enzyme Targets by Pyrazole Analogs

Target Compound Series/Name Key Finding (IC₅₀ or Kᵢ) Reference(s)
α-Glucosidase Acyl pyrazole sulfonamides (e.g., 5a ) IC₅₀ = 1.13 µM researchgate.net
α-Glucosidase Pyrazole-1,2,3-triazole hybrid (4-nitro deriv. ) IC₅₀ = 3.35 µM researchgate.net
Carbonic Anhydrase I Pyrazole carboxamides (SA1-12 ) Kᵢ = 10.69 - 70.87 nM bohrium.com
Carbonic Anhydrase II Pyrazole carboxamides (SA1-12 ) Kᵢ = 20.01 - 56.63 nM bohrium.com
Monoamine Oxidase-B Halogenated pyrazoline (EH7 ) IC₅₀ = 0.063 µM researchgate.net

Molecular Interactions with Biological Macromolecules (e.g., DNA Binding and Intercalation)

There is a lack of specific studies investigating the direct interaction of this compound with biological macromolecules such as DNA. While research on its derivatives provides insights into the potential of the pyrazole carboxamide scaffold, these findings cannot be directly extrapolated to the parent compound.

For context, studies on certain derivatives of 1H-pyrazole-3-carboxamide have suggested that DNA could be a potential target. For instance, research on novel 1H-pyrazole-3-carboxamide derivatives has explored their DNA binding and cleavage activities. nih.govjst.go.jpcncb.ac.cn These studies utilized techniques such as electronic absorption spectroscopy, fluorescence spectroscopy with ethidium (B1194527) bromide, and viscosity measurements to characterize the interaction with calf thymus DNA (CT-DNA). nih.govjst.go.jp In one such study, a derivative, 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide, demonstrated a significant binding affinity for DNA and was suggested to interact via the minor groove. nih.govjst.go.jpcncb.ac.cn This derivative also showed an ability to cleave supercoiled plasmid DNA. nih.govcncb.ac.cn

However, it is crucial to reiterate that these findings pertain to substituted derivatives and not to this compound itself. Without direct experimental evidence, any potential for DNA binding or intercalation by the parent compound remains speculative.

Table 1: Molecular Interaction Data for this compound

Interaction TypeTarget MacromoleculeBinding Affinity (K)MethodFindings
DNA BindingNot ReportedNot ReportedNot ReportedNo specific data available for this compound.
DNA IntercalationNot ReportedNot ReportedNot ReportedNo specific data available for this compound.

Cellular Mechanisms of Action in In Vitro Biological Models (e.g., Antiproliferative Activity in Cell Lines, Cell Cycle Modulation, Apoptosis Induction)

Similar to the lack of data on its molecular interactions, there is a scarcity of published research on the specific cellular mechanisms of action for this compound in in vitro models. The focus of anticancer research has been on its derivatives, which have shown various effects on cancer cell lines.

For the broader class of pyrazole derivatives, studies have reported a range of biological activities. For example, various substituted pyrazole carboxamides have been synthesized and evaluated for their antiproliferative effects against different cancer cell lines, including human colorectal carcinoma (HCT116) and human liver cancer (HepG2) cells. jst.go.jp The mechanisms underlying these effects for the derivatives are thought to involve, in some cases, the induction of apoptosis and cell cycle arrest.

Investigations into pyrazole derivatives have also explored their potential to induce apoptosis through pathways involving reactive oxygen species (ROS) generation and the activation of caspases. Furthermore, some derivatives have been studied for their role in modulating the cell cycle.

Table 2: In Vitro Biological Activity of this compound

ActivityCell LineIC50MechanismFindings
Antiproliferative ActivityNot ReportedNot ReportedNot ReportedNo specific data available for this compound.
Cell Cycle ModulationNot ReportedNot ReportedNot ReportedNo specific data available for this compound.
Apoptosis InductionNot ReportedNot ReportedNot ReportedNo specific data available for this compound.

Future Perspectives and Emerging Research Directions for 1 Phenyl 1h Pyrazole 3 Carboxamide

Innovation in Synthetic Strategies for Architecturally Complex Pyrazole (B372694) Carboxamide Analogs

The synthesis of pyrazole derivatives is evolving from classical condensation reactions to more sophisticated and efficient methodologies. researchgate.net Recent advancements are centered on creating structurally diverse and complex analogs with enhanced precision and sustainability. Innovations include microwave-assisted synthesis, green chemistry techniques, catalytic methods, and multicomponent reactions (MCRs), which facilitate the efficient production of pyrazole-based compounds. researchgate.net

Modern synthetic approaches are increasingly employing novel catalytic systems to improve efficiency and selectivity. For instance, methods using copper triflate in ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([BMIM-PF6]) have been developed for the condensation of chalcones with hydrazines to produce pyrazole derivatives in excellent yields. nih.gov Other innovative strategies include the use of iodine as a halogenating agent to enhance cyclization processes under mild conditions. nih.gov Photocatalysis, which uses light to activate a catalyst, and enzymatic catalysis are also emerging as powerful tools for synthesizing bioactive pyrazole compounds under specific and mild conditions. researchgate.net These advanced methods are crucial for building architecturally complex molecules that can be further explored for novel therapeutic applications. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Pyrazole Carboxamide Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enhancing the efficiency and accuracy of designing and predicting the properties of new chemical entities. researchgate.net These computational tools are applied at nearly every stage of the drug design pipeline, from target identification to predicting clinical trial outcomes, resulting in a higher success rate for identifying promising drug candidates. nih.govnih.gov

In the context of pyrazole carboxamides, AI and ML algorithms are used for high-throughput virtual screening (HTVS) to rapidly assess large libraries of potential derivatives against biological targets. nih.govbohrium.com These methods analyze complex structure-activity relationships (SAR) to predict the biological activity, selectivity, and pharmacokinetic properties of novel compounds before they are synthesized. researchgate.netbohrium.com By integrating high-dimensional data, AI models can identify the most promising candidates for further experimental validation, which significantly reduces the time and cost associated with traditional drug discovery. nih.govnih.gov This integration of AI allows for the optimization of molecular design and streamlines the entire development process. researchgate.net

Identification and Characterization of Novel Biological Targets and Signaling Pathways

While pyrazole carboxamides are known to interact with established targets, ongoing research is uncovering novel biological targets and signaling pathways, expanding their therapeutic potential. For example, certain 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamide derivatives have been identified as inhibitors of the Hepatitis C Virus (HCV) by suppressing the expression of cyclooxygenase-2 (COX-2) at both the mRNA and protein levels. nih.gov

In the realm of oncology, research has shown that some 1H-pyrazole-3-carboxamide derivatives can bind to DNA, suggesting that DNA may be a potential therapeutic target. jst.go.jpcncb.ac.cnnih.gov One specific derivative, pym-5, was found to have a high DNA-binding affinity and could alter DNA conformation, indicating a potential mechanism for its anticancer effects. jst.go.jpcncb.ac.cnnih.gov Furthermore, other pyrazole derivatives have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and PI3 Kinase, which are critical targets in cancer therapy. nih.govtandfonline.com A recent study identified Histone Deacetylase 6 (HDAC6) as a specific target for a series of pyrazole derivatives designed to treat acute liver injury, with one compound demonstrating both high inhibitory and degradation activity against HDAC6. acs.org

Advanced Mechanistic Elucidation through Proteomic and Genomic Approaches

To fully understand how 1-phenyl-1H-pyrazole-3-carboxamide derivatives exert their biological effects, researchers are employing advanced techniques like proteomics and genomics. These approaches provide a comprehensive view of the molecular changes within cells upon treatment with a compound, offering deep insights into its mechanism of action.

A notable example involves the use of label-free quantitative proteomic analysis to investigate the antifungal mechanism of a novel pyrazole carboxamide, N-[2-[(3-chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (SCU2028), against the fungus Rhizoctonia solani. nih.gov This study identified 142 differentially expressed proteins following treatment, with 92 proteins being upregulated and 50 downregulated. nih.gov This detailed proteomic data, combined with further experiments, confirmed that the compound targets complex II and complex IV of the mitochondrial respiratory chain. nih.gov Such advanced mechanistic studies provide a robust theoretical foundation for the further development and optimization of pyrazole carboxamide-based agents.

Development of Multi-Targeting and Hybrid this compound Molecules

A significant trend in modern drug design is the creation of hybrid molecules that combine multiple pharmacophores to engage several biological targets simultaneously. This strategy can lead to enhanced efficacy, overcome drug resistance, and provide novel therapeutic options. The pyrazole carboxamide scaffold is an ideal platform for developing such multi-targeting agents.

Researchers have successfully synthesized various hybrid molecules, including:

Indole-pyrazole hybrids designed as potential tubulin-targeting anticancer agents. nih.gov

Pyrimidine-pyrazole hybrids developed as novel antimicrobial agents. researchgate.net

Pyrazole-carboxamides bearing a sulfonamide moiety , which have shown potent activity as carbonic anhydrase inhibitors. nih.gov

Benzimidazole-tethered pyrazoles that exhibit significant anti-inflammatory and antioxidant activities. acs.org

3-(2-Naphthyl)-1-phenyl-1H-pyrazole derivatives hybridized with pyrazoline or isoxazoline (B3343090) rings, which act as potent antioxidants and 15-Lipoxygenase inhibitors. nih.gov

This molecular hybridization strategy allows for the creation of compounds with unique pharmacological profiles, providing ample opportunities for the development of next-generation therapeutics based on the this compound core. nih.gov

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 1-phenyl-1H-pyrazole-3-carboxamide derivatives, and how can reaction conditions be optimized for yield enhancement?

  • Methodological Answer : Pyrazole-3-carboxamide derivatives are typically synthesized via cyclocondensation of β-keto esters/amides with hydrazines. For example, substituted phenyl groups can be introduced using Suzuki coupling or nucleophilic aromatic substitution. Optimization involves varying solvents (e.g., ethanol or THF), temperature (80–120°C), and catalysts (e.g., Pd/C for cross-coupling) . Yield improvements are achieved through microwave-assisted synthesis or stepwise purification using column chromatography .

Q. How can spectroscopic techniques (e.g., IR, NMR) distinguish structural isomers of pyrazole-3-carboxamide derivatives?

  • Methodological Answer :

  • IR Spectroscopy : The amide C=O stretch appears at ~1640–1680 cm⁻¹, while pyrazole ring vibrations occur at 1525–1597 cm⁻¹. Substituent-specific bands (e.g., trifluoromethyl at 1100–1200 cm⁻¹) help differentiate isomers .
  • ¹H NMR : Protons adjacent to electron-withdrawing groups (e.g., -CF₃) show downfield shifts. For example, the NH proton in the carboxamide group resonates at δ 8.5–9.5 ppm, while phenyl protons appear as multiplet signals at δ 7.2–7.8 ppm .

Q. What in vitro assays are suitable for preliminary evaluation of pyrazole-3-carboxamide bioactivity?

  • Methodological Answer : Standard assays include:

  • Enzyme Inhibition : Fluorogenic substrates for proteases (e.g., Factor Xa) to measure IC₅₀ values .
  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC determination) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ .

Advanced Research Questions

Q. How can molecular docking studies guide the design of pyrazole-3-carboxamide derivatives targeting Factor Xa (fXa)?

  • Methodological Answer :

  • Target Selection : Use crystal structures of fXa (PDB: 1KMS) to identify the S1/S4 binding pockets .
  • Docking Parameters : Employ AutoDock Vina with Lamarckian GA; set grid boxes to cover key residues (e.g., Tyr228, Asp189). Validate using known inhibitors like DPC423 (Ki = 13 pM) .
  • Scoring : Prioritize compounds with hydrogen bonds to Gly216 and hydrophobic interactions with Trp215. Docking scores < −9 kcal/mol indicate high affinity .

Q. What crystallographic data are critical for resolving structural ambiguities in pyrazole-3-carboxamide derivatives?

  • Methodological Answer :

  • Unit Cell Parameters : Monoclinic systems (e.g., P21/n) with Z = 4 require precise measurement of β angles (e.g., 96.4° in C24H21ClN4O2) to confirm molecular packing .
  • Hydrogen Bonding : Analyze intermolecular H-bonds (e.g., N–H···O=C) using Mercury software. For example, bond lengths of 2.8–3.0 Å stabilize crystal lattices .

Q. How can contradictory bioactivity data between in vitro and in vivo models for pyrazole-3-carboxamides be resolved?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Assess oral bioavailability (%F) and plasma half-life (t₁/₂) using LC-MS/MS. Low %F (<20%) may explain in vitro-in vivo discrepancies .
  • Metabolite Identification : Use hepatic microsomes to detect oxidative metabolites (e.g., CYP3A4-mediated N-dealkylation) that reduce efficacy .
  • Dose Optimization : Adjust dosing regimens (e.g., QD vs. BID) in animal models to align with in vitro IC₅₀ values .

Contradiction Analysis

  • Synthetic Yield vs. Purity : reports yields >90% using ethanol, while notes lower yields (60–70%) in THF. Resolution: Ethanol’s polar aprotic nature enhances nucleophilicity, favoring cyclocondensation .
  • Enzyme Inhibition : SN429 shows Ki = 13 pM in vitro but reduced in vivo efficacy. This discrepancy is attributed to poor membrane permeability, resolved by P1 group modification (benzamidine → benzylamine) .

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